![molecular formula C14H20N2O B1276129 N-benzyl-N-methylpiperidine-4-carboxamide CAS No. 686255-79-8](/img/structure/B1276129.png)
N-benzyl-N-methylpiperidine-4-carboxamide
Overview
Description
“N-benzyl-N-methylpiperidine-4-carboxamide” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol . The IUPAC name for this compound is N-benzyl-N-methyl-4-piperidinecarboxamide . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “N-benzyl-N-methylpiperidine-4-carboxamide” is 1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 . The canonical SMILES structure is CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 .Physical And Chemical Properties Analysis
“N-benzyl-N-methylpiperidine-4-carboxamide” has a molecular weight of 232.32 g/mol . It has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 232.157563266 g/mol . The topological polar surface area is 32.3 Ų . The compound has a complexity of 243 .Scientific Research Applications
Synthesis of Bioactive Molecules
“N-benzyl-N-methylpiperidine-4-carboxamide” derivatives are pivotal in synthesizing bioactive molecules. These compounds serve as key intermediates in creating pharmaceuticals that exhibit a range of biological activities. The versatility of the piperidine ring allows for the development of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are crucial for the design of new drugs .
Pharmacological Applications
Piperidine derivatives, including “N-benzyl-N-methylpiperidine-4-carboxamide,” have been identified in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry due to their presence in a wide array of medicinal compounds. These derivatives are researched for potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Agents
The piperidine nucleus is a common feature in many anticancer agents. Research indicates that piperidine derivatives can be effective in inhibiting cancer cell growth and metastasis. The structural flexibility of “N-benzyl-N-methylpiperidine-4-carboxamide” allows for the synthesis of compounds that could be used in targeted cancer therapies .
Antimicrobial and Antifungal Applications
Piperidine derivatives are also explored for their antimicrobial and antifungal properties. The structural complexity of “N-benzyl-N-methylpiperidine-4-carboxamide” can be tailored to interact with various microbial and fungal pathogens, potentially leading to the development of new treatments for infectious diseases .
Neuroprotective and Anti-Alzheimer’s Research
The piperidine moiety is being studied for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. Compounds derived from “N-benzyl-N-methylpiperidine-4-carboxamide” may inhibit or modulate enzymes and receptors in the brain, offering a therapeutic approach to these conditions .
Analgesic and Anti-Inflammatory Applications
Due to their pharmacophoric features, piperidine derivatives are potential candidates for developing analgesic and anti-inflammatory drugs. “N-benzyl-N-methylpiperidine-4-carboxamide” could be utilized to create compounds that effectively manage pain and reduce inflammation, improving patient quality of life .
properties
IUPAC Name |
N-benzyl-N-methylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJGWKYMLRMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408355 | |
Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylpiperidine-4-carboxamide | |
CAS RN |
686255-79-8 | |
Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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